molecular formula C23H23N3O2S2 B2464743 1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 379244-70-9

1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No. B2464743
CAS RN: 379244-70-9
M. Wt: 437.58
InChI Key: ORPNZBKYVOIPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiogenesis Inhibition

The compound shows promise in inhibiting angiogenesis, which is the formation of new blood vessels. This process is crucial in various physiological and pathological conditions, including tumor growth and cardiovascular diseases. The compound's structural similarity to known angiogenesis inhibitors suggests potential applications in cancer therapy and the treatment of diseases characterized by abnormal angiogenesis (Braud et al., 2003).

Fluorescent Probes Development

The electronic and spectral properties of derivatives related to the compound indicate potential as fluorescent dyes and biological fluorescent probes. This application is significant in biological and medical research, where fluorescent tagging is a common method for studying molecular and cellular processes (El’chaninov & Aleksandrov, 2016).

Antiproliferative Effects

Some derivatives of the compound exhibit interesting in vitro antiproliferative effects, which refers to the ability to inhibit cell growth and multiplication. This finding is crucial in the development of new anticancer agents, as controlling the proliferation of cancer cells is a key therapeutic strategy (Loidreau et al., 2013).

Heterocyclic Systems Development

The compound's reactivity leads to the formation of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These systems have potential applications in pharmaceutical chemistry, given their novel structural features and the possibility of exhibiting diverse biological activities (Sirakanyan et al., 2015).

Synthetic Methodologies

The compound is involved in synthetic methodologies that enable the efficient creation of polyheterocyclic structures. These methodologies are valuable in medicinal chemistry for the rapid generation of molecular diversity, which is crucial in drug discovery and development (Zhang et al., 2017).

properties

IUPAC Name

1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14-10-18(15(2)26(14)11-16-6-5-9-28-16)19(27)12-29-22-21-17-7-3-4-8-20(17)30-23(21)25-13-24-22/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPNZBKYVOIPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone

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